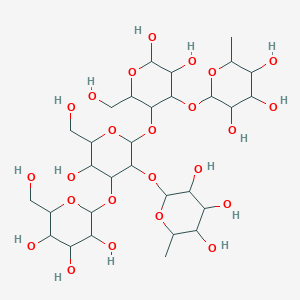
B-Pentasaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-Pentasaccharide is a complex carbohydrate composed of five monosaccharide units. It is a significant component in various biological processes and has been studied extensively for its role in immunological responses, particularly in the context of bacterial infections such as those caused by Bordetella pertussis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-Pentasaccharide involves a sequential assembly of monosaccharide units. The process typically starts from the non-reducing end (outer) to the reducing end (inner) of the pentasaccharide. One common strategy involves the use of azidoglucosyl donors and bisazido D-mannuronic acid derivatives to form disaccharide donors, which are then sequentially elongated to form the pentasaccharide .
Industrial Production Methods
Industrial production of this compound often involves chemo-enzymatic methods, leveraging the availability of glycosylation enzymes and large-scale preparation methods for monosaccharide donors. This approach ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
B-Pentasaccharide undergoes various chemical reactions, including:
Oxidation: Conversion of primary hydroxyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of carbonyl groups.
Substitution: Benzyl bromide and potassium bicarbonate (KHCO3) are used for esterification reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and esterified forms, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
B-Pentasaccharide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Wirkmechanismus
B-Pentasaccharide exerts its effects through specific interactions with molecular targets, such as antibodies and receptors on the surface of immune cells. These interactions trigger a cascade of immune responses, leading to the activation of various signaling pathways that enhance the body’s defense mechanisms against infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexasaccharide: Composed of six monosaccharide units, often used in similar applications but with different structural and functional properties.
Tetrasaccharide: Composed of four monosaccharide units, used in the synthesis of glycoconjugates and studied for its immunological properties.
Uniqueness
B-Pentasaccharide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it particularly valuable in the development of targeted therapies and vaccines .
Eigenschaften
Molekularformel |
C30H52O24 |
|---|---|
Molekulargewicht |
796.7 g/mol |
IUPAC-Name |
2-[2,3-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3 |
InChI-Schlüssel |
CFAMAWVZEVLFJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


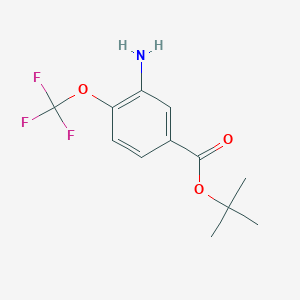
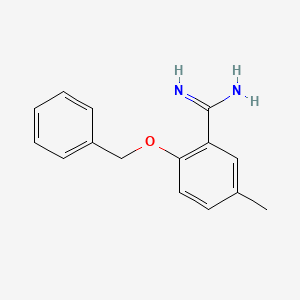

![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
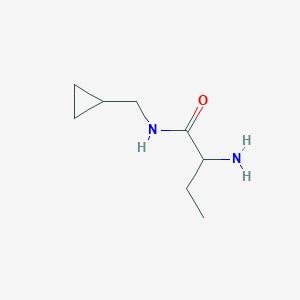
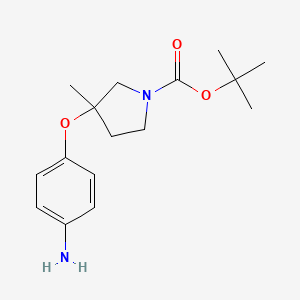
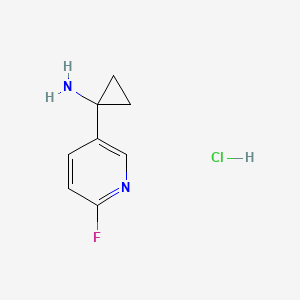
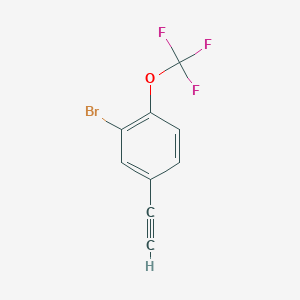


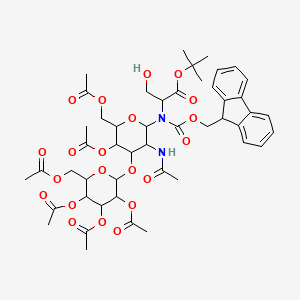
![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)


